Product packaging for 2-Methyldodec-4-yne-3,6-dione(Cat. No.:CAS No. 89384-34-9)

2-Methyldodec-4-yne-3,6-dione

Cat. No.: B14377600
CAS No.: 89384-34-9
M. Wt: 208.30 g/mol
InChI Key: HELAUUKUFRVBCJ-UHFFFAOYSA-N
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Description

2-Methyldodec-4-yne-3,6-dione is a synthetic alkyne-dione compound of interest in organic chemistry and medicinal chemistry research. Compounds featuring alkyne and diketone functional groups are valuable intermediates in the synthesis of complex molecular structures. They serve as key precursors in metal-catalyzed coupling and hydroacylation reactions, enabling the stereoselective construction of α,β-unsaturated ketones, which are privileged scaffolds in drug discovery and natural product synthesis . The integrated alkyne and 1,4-dione system in this molecule provides a versatile platform for exploring new chemical space and developing potential bioactive agents. Research into similar structural motifs has shown that such compounds can be designed and evaluated for cytotoxic activity against various human cancer cell lines . Furthermore, the exploration of novel compounds derived from or incorporating alkyne-dione subunits contributes to the discovery of new therapeutic leads, an area of high importance given the ongoing need to overcome drug resistance . This compound is intended for use in a laboratory setting by qualified researchers. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B14377600 2-Methyldodec-4-yne-3,6-dione CAS No. 89384-34-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89384-34-9

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-methyldodec-4-yne-3,6-dione

InChI

InChI=1S/C13H20O2/c1-4-5-6-7-8-12(14)9-10-13(15)11(2)3/h11H,4-8H2,1-3H3

InChI Key

HELAUUKUFRVBCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C#CC(=O)C(C)C

Origin of Product

United States

Synthetic Pathways to 2 Methyldodec 4 Yne 3,6 Dione and Its Analogues

Retrosynthetic Analysis of the 2-Methyldodec-4-yne-3,6-dione Framework

A retrosynthetic analysis is the foundational step in planning the synthesis of a complex target molecule. It involves a process of mentally deconstructing the molecule into simpler, commercially available, or easily synthesized precursors.

Disconnection Strategies for the Dodecane (B42187) Backbone

The this compound structure offers several logical points for disconnection along its C12 backbone. A primary consideration is to break the molecule into fragments of comparable complexity, which is often the hallmark of an efficient, convergent synthesis. scholarsresearchlibrary.com

Figure 1: Key Disconnections for the this compound Backbone

Generated code

Disconnection A (C6-C7 bond): This is a logical disconnection point, breaking the hexyl group from the dione (B5365651) functionality. This leads to two key fragments: a C6 unit (e.g., a hexyl organometallic reagent) and a C6 functionalized core containing the methyl group, alkyne, and dione. This approach isolates the simpler, saturated part of the chain from the more complex, functionalized portion.

Disconnection B (C4-C5 bond): Cleavage at the C-C bond adjacent to the alkyne is a classic strategy in ynone synthesis. This disconnection, typically corresponding to a Sonogashira coupling or acetylide addition, would lead to a precursor containing the 3,6-dione moiety and a separate alkynyl fragment. nih.govrsc.org

Disconnection C (C2-C3 bond): This disconnection isolates the isobutyryl head of the molecule. This would involve forming the bond between C2 and C3, potentially through an acylation or an aldol-type reaction, joining an isopropyl fragment to the main chain.

Approaches for Installing the Alkyne and Dione Functionalities

The installation of the alkyne and the 1,4-dione system requires careful consideration of functional group compatibility and the timing of their introduction (Functional Group Interconversion, FGI).

Alkyne First, then Diones: One could envision a strategy where the C4-yne is installed early. The ketone functionalities at C3 and C6 could then be introduced via oxidation of corresponding secondary alcohols. libretexts.orgorganic-chemistry.org The challenge here is the selective oxidation of two specific hydroxyl groups on a long chain while preserving the alkyne. jove.com

Diones First, then Alkyne: Alternatively, a 1,4-dione precursor could be synthesized first. The alkyne could then be introduced, for example, via an elimination reaction or by using a building block that already contains the triple bond. The synthesis of 1,4-diones can be achieved through various methods, including dual catalytic systems. rsc.orgmdpi.com

Simultaneous or Convergent Installation: The most efficient strategies often involve the coupling of fragments that already contain the required functionalities. For instance, an alkynyl ketone fragment could be coupled with another fragment to form the second ketone and complete the carbon skeleton. This approach is central to the convergent synthesis discussed below.

Development of Novel Methodologies for Alkyne-Dione Construction

Convergent Synthesis Approaches Utilizing Alkynyl Building Blocks and Dione Precursors

A plausible convergent strategy (based on Disconnection A and B) involves the synthesis of two key fragments: an alkynyl ynone precursor and a hexyl nucleophile.

Scheme 1: Proposed Convergent Synthesis of this compound

The synthesis would commence with the coupling of an acyl chloride and a terminal alkyne to form an α,β-alkynyl ketone (ynone). organic-chemistry.org The Sonogashira coupling of an acyl chloride with a terminal alkyne is a well-established method for this transformation. rsc.org For this specific target, 2-methylpropanoyl chloride could be coupled with 1-heptyne. The second ketone at the C6 position could then be installed via oxidation of the corresponding methylene (B1212753) group, although this can be challenging. A more controlled approach would involve using a precursor that already contains a handle for oxidation, such as a protected alcohol.

A more refined convergent approach would involve the coupling of two more advanced fragments. For example, an organometallic reagent derived from 1-hexyne (B1330390) could be added to 2-methyl-2,3-epoxybutanal to construct the C3-C4 bond and set up the stereocenter and one of the hydroxyl groups for later oxidation.

Reaction Step Proposed Reagents and Catalyst Solvent Temp (°C) Hypothetical Yield (%) Reference
Ynone Formation 2-Methylpropanoyl chloride, 1-Heptyne, Pd(PPh₃)₂Cl₂, CuI, Et₃NToluene9085 rsc.org
Oxidation CrO₃, H₂SO₄, AcetoneAcetone0-2560 libretexts.org

Linear Synthesis Strategies for Sequential Functionalization

A linear synthesis would involve building the molecule step-by-step from a simpler starting material. thieme-connect.com This approach, while potentially longer, can offer better control over the introduction of each functional group.

A possible linear route could start from a derivative of dodecanoic acid.

Scheme 2: Proposed Linear Synthesis of this compound

Starting Material: A suitable starting point could be a commercially available long-chain alcohol, such as undecan-5-ol.

Alkylation: Introduction of the methyl group at the C2 position could be achieved via an enolate alkylation of a corresponding ketone or ester.

Oxidation to Dione: Selective oxidation of the C3 and C6 positions. This is the most challenging step in a linear approach. A more feasible route would involve starting with a molecule that already has oxygen functionalities at these positions, for example, from a sugar or other chiral pool starting material.

Alkyne Formation: The alkyne can be formed from a ketone via methods like the Corey-Fuchs reaction, which transforms an aldehyde into a terminal alkyne. rsc.org This alkyne can then be coupled to install the remainder of the carbon chain. Alternatively, an internal alkyne can be formed from a diketone precursor.

Reaction Step Description Proposed Reagents Hypothetical Yield (%) Reference
Oxidation of Alcohol Oxidation of a precursor alcohol (e.g., 2-methyldodecan-3-ol) to a ketone.Pyridinium chlorochromate (PCC)90 libretexts.org
Second Oxidation Selective oxidation of a C-H bond at C6 to a ketone.N/A (Challenging)Low
Alkyne Formation Conversion of a 1,2-dihalide or enol-triflate to an alkyne.NaNH₂, heat75 researchgate.net

Given the challenges of selective oxidation on a long aliphatic chain, a linear synthesis would likely rely on a starting material that already possesses key functional group handles.

Catalytic Strategies for Carbon-Carbon Bond Formation in the Dodecane Chain

Modern organic synthesis heavily relies on catalytic methods for efficient and selective C-C bond formation. The construction of the dodecane backbone of the target molecule can benefit significantly from these advanced strategies.

Palladium-Catalyzed Cross-Coupling: Reactions like the Sonogashira, Suzuki, and Negishi couplings are powerful tools. In a convergent synthesis, a Suzuki coupling could be used to join a boronic ester fragment with a vinyl or aryl halide fragment. The Sonogashira coupling is particularly relevant for this target molecule, as it directly forms the ynone moiety by coupling a terminal alkyne with an acyl chloride or other carboxylic acid derivative. nih.govrsc.orgacs.org Recent advances have even allowed for the use of carboxylic acids directly, avoiding the need to prepare more reactive acyl chlorides. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective for various C-C bond-forming reactions, including the coupling of aroyl chlorides with alkenes and alkynes. researchgate.netoup.com These catalysts can operate under neutral conditions and tolerate a range of functional groups. While often used for aromatic substrates, developments in C-H activation could potentially be adapted for aliphatic systems. researchgate.net

Alkane Functionalization: A frontier in catalysis is the direct functionalization of unreactive C-H bonds in alkanes. technion.ac.ilwiley.comresearchgate.net While still a significant challenge, especially for achieving selectivity on a long chain, future developments in this area could provide a revolutionary route to molecules like this compound by allowing for the direct installation of ketone or other functional groups onto a simple dodecane backbone. illinois.edu

Transition Metal-Catalyzed Coupling Reactions for Alkyne Installation

The introduction of an alkyne moiety is a foundational step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.netrsc.org Reactions such as the Sonogashira, Heck, Suzuki-Miyaura, and Negishi couplings are frequently employed to construct the carbon skeleton of complex molecules. researchgate.net

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and copper complexes, is a particularly direct method for alkyne installation. researchgate.net For instance, propargylic ureas have been successfully synthesized using a Sonogashira coupling between an aryl iodide and a terminal alkyne-containing urea (B33335) in the presence of a Pd(PPh₃)₂Cl₂/CuI catalyst system. researchgate.net Similarly, rhodium catalysis has been used for the selective dimerization of propargylic alcohols. nih.gov Ruthenium complexes have also been shown to catalyze the hydroboration of diynes, leading to boryl-substituted enynes which can be further functionalized. rsc.org

These methods offer a versatile platform for introducing the dodec-4-yne structure. A plausible route to an analogue of the target compound could involve the coupling of a terminal alkyne, such as 1-heptyne, with a suitable electrophile containing the dione precursor moiety, mediated by a transition metal catalyst. The control of regio- and chemoselectivity is a major focus in these reactions. rsc.orgnih.gov

Stereoselective and Regioselective Dione Formation

The formation of the 3,6-dione functionality with specific stereochemistry and regiochemistry is a significant challenge. Several catalytic strategies have been developed for the synthesis of diones and related structures from alkynes.

One direct approach is the oxidation of alkynes. Iron-catalyzed oxidation, for example, can convert internal alkynes into 1,2-diketones. researchgate.net Palladium(II)/Copper(II) catalyzed Wacker-type oxidation has also been employed to transform internal alkynes into 1,2-diketones using DMSO and oxygen as oxidants. researchgate.net

Alternatively, the dione moiety can be constructed through carbon-carbon bond formation. A notable example is the highly regio- and stereoselective addition of 1,3-diketones to unfunctionalized internal alkynes, catalyzed by a cationic iridium complex, [Ir(cod)₂]SbF₆. acs.org In the reaction between 1-phenyl-1-propyne (B1211112) and acetylacetone (B45752), the carbon-carbon bond formation occurred specifically at the alkyne carbon bearing the phenyl group, with an E-selectivity of 98% for the resulting double bond. acs.org This type of reaction demonstrates the potential to build the dione structure around a pre-existing alkyne with high selectivity.

Furthermore, nickel-catalyzed reductive coupling of unsymmetrical internal alkynes has been utilized for the stereoselective synthesis of pentasubstituted 1,3-dienes, which are structurally related to enediones. nih.govrsc.org The challenge in such intermolecular couplings lies in controlling self-dimerization versus cross-coupling, as well as achieving high stereo- and regioselectivity. nih.govrsc.org Visible-light-mediated oxidative dimerization of arylalkynes has also been developed for the stereoselective synthesis of (Z)-1,4-enediones. lnu.edu.cn

The regioselectivity of these transformations is often governed by electronic and steric factors of the substrates and the specific catalyst system employed. acs.orgnih.gov For instance, in the iridium-catalyzed reaction, the nucleophilic attack occurs at the more electrophilic alkyne carbon. acs.org

Utilization of Organocatalysis in Dione and Alkyne Chemistry

Organocatalysis has emerged as a powerful alternative and complement to metal-based catalysis, avoiding the use of often toxic and expensive heavy metals. chiba-u.jp These small organic molecules can catalyze a wide array of transformations with high enantioselectivity. acs.org

In the context of alkyne and dione chemistry, N-heterocyclic carbenes (NHCs) are particularly versatile catalysts. chiba-u.jp They can engage in various cycloaddition reactions to construct complex heterocyclic systems. mdpi.com For example, NHCs can catalyze the reaction of enals with cyclic aryldiene-1,3-diones to produce highly functionalized pyrano[3,2-c]chromene-2,5-dione derivatives. chiba-u.jp

Phosphine-based organocatalysts are also effective in reactions involving alkynes. Lewis base catalysts, such as phosphines, can react with alkynes to generate zwitterionic intermediates that subsequently participate in cycloaddition reactions. mdpi.com An organophosphine catalyst has been used for the [3+2] cycloaddition of N-hydroxyamides and alkynes to produce isoxazoles with high regioselectivity. acs.org This reaction proceeds through a Michael addition of the N-hydroxyamide to a phosphine-activated alkyne intermediate. acs.org

Cooperative catalysis, which combines a transition metal catalyst and an organocatalyst, offers unique opportunities for novel reactivity. chim.it This dual approach allows for the simultaneous activation of different parts of the reacting molecules. For instance, a combination of a gold(I) complex to activate an alkyne and a secondary amine (as an enamine catalyst) to activate a ketone has been used in formal [3+2]-cycloaddition reactions. chim.it

Optimization of Reaction Conditions and Yields for this compound Synthesis

Solvent Effects in Reaction Efficiency and Selectivity

The solvent is not merely an inert medium but can play an active role in a chemical reaction, influencing solubility, stability of intermediates and transition states, and even catalyst activity. researchgate.net In a visible-light-mediated synthesis of (Z)-1,4-enediones, switching the solvent from acetonitrile (B52724) to a 2:1 mixture of acetonitrile and 1,2-dichloroethane (B1671644) (DCE) increased the yield from 52% to 70% and improved the Z/E stereoselectivity from 95:5 to 99:1. lnu.edu.cn In the base-catalyzed intramolecular hydroamidation of propargylic ureas, acetonitrile was found to be crucial for an efficient reaction, while the presence of water did not negatively affect the outcome. acs.org The dielectric constant of the solvent can influence chemical shifts and reaction pathways. researchcommons.org The move towards environmentally benign solvents like water is also a significant consideration in modern organic synthesis. researchgate.net

Table 1: Effect of Solvent on the Synthesis of (Z)-1,4-Enedione 2a lnu.edu.cn
SolventYield (%)Stereoselectivity (Z/E)
CH₃CN5295:5
CH₂Cl₂4598:2
Toluene3199:1
CH₃CN/DCE (2:1)7099:1

Temperature and Pressure Influence on Reaction Outcomes

Temperature is a critical parameter that directly affects reaction kinetics. Increasing the temperature generally increases the reaction rate, but it can also lead to side reactions or decomposition of sensitive products, thereby lowering the yield. In some cases, temperature can be used to control the reaction pathway. For instance, in the cobalt-catalyzed reaction of phenylacetylene (B144264) with a diazocarbonyl, increasing the temperature from room temperature to 80 °C was essential to shift the outcome from a cyclopropenation reaction to the desired furan (B31954) synthesis, boosting the yield to 68%. nih.gov Conversely, many modern catalytic reactions are optimized to run at room temperature to improve functional group tolerance and energy efficiency. acs.org

Pressure is less commonly a variable in small-scale laboratory synthesis unless gaseous reagents are involved or when trying to influence reaction equilibria. In certain industrial applications or specific reactions like metathesis, pressure is maintained to keep volatile reagents in the solution phase. google.com

Catalyst Loading and Ligand Optimization

The amount of catalyst used (catalyst loading) is a key factor for both economic and practical reasons. The goal is typically to use the lowest possible loading without sacrificing reaction time or yield. In the iridium-catalyzed addition of acetylacetone to 1-phenyl-1-propyne, the catalyst loading was successfully reduced from 10 mol % to 5 mol % without any loss in yield (91%) or selectivity. acs.org However, in other systems, simply increasing the catalyst amount does not lead to better results. lnu.edu.cn The optimal loading must be determined empirically for each specific reaction.

Table 2: Effect of Catalyst System on Iridium-Catalyzed Addition of Acetylacetone to 1-Phenyl-1-propyne acs.org
Catalyst (10 mol %)Yield (%)Stereoselectivity (E/Z)
[Ir(cod)Cl]₂1493:7
[Ir(cod)₂]BF₄7092:8
[Ir(cod)₂]PF₆7694:6
[Ir(cod)₂]OTf6990:10
[Ir(cod)₂]SbF₆9198:2
[Ir(cod)₂]SbF₆ (5 mol %)9198:2

Green Chemistry Considerations in Synthetic Route Design for Alkyne-Dione Scaffolds

The synthesis of complex organic molecules such as this compound necessitates careful consideration of the environmental impact and sustainability of the chosen chemical pathway. The principles of green chemistry provide a framework for designing synthetic routes that are safer, more efficient, and less polluting. royalsocietypublishing.org For alkyne-dione scaffolds, key considerations revolve around maximizing atom economy, improving reaction efficiency, and utilizing sustainable solvents and reagents to minimize waste and hazard. royalsocietypublishing.orgacs.org

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. acs.org In contrast, substitution and elimination reactions generate stoichiometric byproducts, thus lowering their atom economy.

For a complex target like an alkyne-dione, different synthetic strategies can have vastly different atom economies. For instance, a traditional approach might rely on stoichiometric oxidants, while a modern catalytic approach could achieve the same transformation with near-perfect atom economy.

Hypothetical Route 1: Stoichiometric Oxidation Approach: A plausible, albeit less green, pathway could involve the oxidation of a precursor alcohol, such as 2-methyldodec-4-yn-3-ol, to install one of the ketone functionalities. Classic methods often employ stoichiometric chromium-based reagents, such as the Jones reagent (CrO₃ in sulfuric acid). This type of reaction generates significant toxic metal waste and has a very poor atom economy.

Hypothetical Route 2: Catalytic Hydration Approach: A greener, more atom-economical strategy would involve the direct hydration of a suitable diyne precursor. The hydration of an alkyne to form a ketone is a 100% atom-economical transformation, as it only involves the addition of a water molecule. scispace.com Modern catalytic systems using gold, bismuth, or other metals can facilitate this reaction under mild conditions, avoiding the toxic mercury salts used in classical Kucherov reactions. organic-chemistry.orgacs.org For example, a gold(I)-catalyzed hydration of an internal alkyne can proceed efficiently with very low catalyst loadings (as low as 10-100 ppm), showcasing high reaction efficiency and turnover numbers (TONs). organic-chemistry.org

The theoretical atom economy for these distinct approaches highlights the advantages of catalytic methods.

Interactive Data Table 1: Comparison of Atom Economy in Hypothetical Synthetic Routes
Synthetic StepReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Route 1: Jones Oxidation 2-Methyldodec-4-yn-3-ol (C₁₃H₂₂O) + CrO₃ + H₂SO₄This compound (C₁₃H₂₀O₂)Cr₂(SO₄)₃, H₂O, etc.< 25% (estimated)
Route 2: Catalytic Hydration 2-Methyldodeca-3,6-diyne (C₁₃H₂₀) + H₂OThis compound (C₁₃H₂₀O₂)None100%

Note: The atom economy for the Jones oxidation is an estimation, as the full balanced equation is complex and produces multiple waste products. The calculation is based on (MW of product) / (Sum of MW of all reactants) x 100.

Solvents constitute a major portion of the waste generated in chemical processes, often accounting for 80-90% of the total mass. royalsocietypublishing.orgnih.gov Therefore, the selection of solvent is a critical aspect of green synthetic design. Many traditional organic solvents are volatile, toxic, flammable, and derived from petrochemicals. royalsocietypublishing.orgbeilstein-journals.org Research into greener alternatives is a priority. beilstein-journals.org

The construction of the carbon backbone for a molecule like this compound could plausibly involve a palladium-catalyzed cross-coupling reaction, such as the Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govbeilstein-journals.org

Traditionally, Sonogashira reactions are performed in polar aprotic solvents like N,N-dimethylformamide (DMF), which is now recognized as a substance of very high concern due to its reproductive toxicity. nih.govbeilstein-journals.org Furthermore, these reactions often require a copper(I) co-catalyst, which adds to the metallic waste stream. upubscience.com

Modern advancements have identified numerous greener systems for Sonogashira and other cross-coupling reactions:

Sustainable Solvents: Water has been successfully used as a solvent for Sonogashira couplings, often with the aid of water-soluble ligands. rsc.org Bio-derived solvents, which are produced from renewable feedstocks, are increasingly popular alternatives. upubscience.com Examples include Cyrene™, a derivative of cellulose, and N-Hydroxyethylpyrrolidone (HEP), which have shown excellent performance in replacing traditional polar aprotic solvents. nih.govbeilstein-journals.orgdigitellinc.com Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, offer a non-toxic, biodegradable, and recyclable medium for palladium-catalyzed couplings. researchgate.net

Sustainable Reagents: The development of copper-free Sonogashira protocols mitigates the environmental issues associated with copper waste. rsc.org The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), simplifies product purification and allows the catalyst to be recovered and reused, aligning with green chemistry principles. researchgate.net

The choice of solvent and catalyst system can dramatically improve the environmental profile of a key synthetic step.

Interactive Data Table 2: Comparison of Traditional and Sustainable Conditions for a Representative Sonogashira Coupling
ParameterTraditional ConditionsSustainable AlternativesGreen Advantage
Solvent N,N-Dimethylformamide (DMF), Toluene nih.govbeilstein-journals.orgWater, rsc.org Cyrene™, beilstein-journals.org Glycerol, researchgate.net N-Hydroxyethylpyrrolidone (HEP) nih.govReduced toxicity, biodegradability, renewable sourcing. nih.govbeilstein-journals.orgresearchgate.net
Catalyst System Homogeneous Pd complex (e.g., Pd(PPh₃)₂Cl₂) with CuI co-catalyst beilstein-journals.orgHeterogeneous Pd/C, researchgate.net Copper-free systems rsc.orgCatalyst is reusable, elimination of toxic copper waste. rsc.orgresearchgate.net
Base Triethylamine (TEA) beilstein-journals.orgInorganic bases (e.g., K₂CO₃), rsc.org Biodegradable organic basesReduced toxicity and volatility.
Energy Input Often requires heatingCan often be run at lower temperatures (e.g., room temp. to 60 °C) beilstein-journals.orgresearchgate.netLower energy consumption.

By integrating these green chemistry principles—maximizing atom economy, utilizing efficient catalysts, and selecting benign solvents and reagents—the synthesis of this compound and its analogues can be designed to be significantly more sustainable and environmentally responsible.

Chemical Transformations and Reaction Mechanisms of 2 Methyldodec 4 Yne 3,6 Dione

Reactivity of the Alkyne Moiety in 2-Methyldodec-4-yne-3,6-dione

The internal alkyne is characterized by its electron-rich triple bond, making it susceptible to a variety of addition reactions. Its position between two carbonyl groups activates it towards certain transformations.

Hydroelementation reactions involve the addition of a hydrogen-element bond across the triple bond. These reactions are fundamental in synthesis for creating functionalized alkenes with high stereoselectivity.

Hydroboration: The addition of a borane reagent across the alkyne, followed by oxidation, is a powerful method for alkyne hydration. For internal alkynes, hydroboration followed by oxidation with hydrogen peroxide in a basic solution typically yields ketones. Due to the unsymmetrical nature of the alkyne in this compound, hydroboration is expected to produce a mixture of two regioisomeric enols, which would then tautomerize to the corresponding ketones. The use of sterically hindered boranes can influence the regioselectivity of the addition.

Table 1: Predicted Products of Hydroboration-Oxidation of this compound

ReagentsPredicted Product(s)Description
1. BH₃ (or hindered borane) 2. H₂O₂, NaOHMixture of 2-Methyldecane-3,4,6-trione and 2-Methyldecane-3,5,6-trioneThe reaction proceeds via an enol intermediate, which tautomerizes to the ketone. Due to the unsymmetrical alkyne, two regioisomeric ketones are expected.

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. nih.gov

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of alkynes are an efficient method for synthesizing substituted benzene derivatives. nih.gov In a hypothetical reaction, three molecules of this compound could undergo cyclotrimerization, catalyzed by a metal complex (e.g., based on Co, Rh, or Ir), to form a highly substituted hexasubstituted benzene ring. nih.gov Alternatively, co-cyclization with two equivalents of a simpler alkyne, like acetylene, would yield a tetrasubstituted benzene.

Diels-Alder Reactions: Alkynes can function as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form 1,4-cyclohexadiene derivatives. quimicaorganica.org The reaction of this compound with a diene such as 1,3-butadiene would be expected to yield a substituted 1,4-cyclohexadiene. The triple bond's reactivity as a dienophile is enhanced by the adjacent electron-withdrawing carbonyl groups. In some cases, the alkyne can be transformed into an enyne, which can then participate in Diels-Alder reactions where the reaction occurs specifically at the acetylenic center. nih.govorganic-chemistry.org

Table 2: Predicted Products of Cycloaddition Reactions

Reaction TypeDiene/Co-reactantPredicted Product
Diels-Alder [4+2]1,3-Butadiene1-(1,4-Dimethyl-5-oxoheptan-3-yl)-2-hexyl-1,4-cyclohexadiene-1,2-dione
[2+2+2] Cycloaddition2 equivalents of Acetylene1,2-Diacetyl-3,6-dihexyl-4,5-diisopropylbenzene

Oxidative Transformations: Internal alkynes can undergo oxidative cleavage when treated with strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄). openochem.orglibretexts.orgpressbooks.pub This reaction breaks the triple bond completely, yielding two carboxylic acids. jove.com Applying this to this compound would result in the formation of 2-methyl-3-oxobutanoic acid and heptanoic acid.

Reductive Transformations: The reduction of the alkyne moiety can lead to an alkene or an alkane, depending on the reagents used. openochem.org

Complete Reduction to Alkane: Catalytic hydrogenation with H₂ over a metal catalyst like platinum (Pt) or palladium on carbon (Pd/C) will reduce the alkyne completely to the corresponding alkane, 2-Methyldodecane-3,6-dione. openstax.org

Partial Reduction to (Z)-Alkene: The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), allows for the syn-addition of hydrogen, selectively producing the (Z)- or cis-alkene: (Z)-2-Methyldodec-4-ene-3,6-dione. libretexts.org

Partial Reduction to (E)-Alkene: A dissolving metal reduction, using sodium or lithium in liquid ammonia (B1221849), results in the anti-addition of hydrogen, yielding the (E)- or trans-alkene: (E)-2-Methyldodec-4-ene-3,6-dione. openstax.orglibretexts.org

Table 3: Predicted Products of Oxidative and Reductive Transformations

TransformationReagentsPredicted Product(s)Stereochemistry
Oxidative Cleavage1. O₃ or KMnO₄ 2. H₂O2-Methyl-3-oxobutanoic acid and Heptanoic acidN/A
Complete ReductionH₂ / Pd/C2-Methyldodecane-3,6-dioneN/A
Partial ReductionH₂ / Lindlar's Catalyst(Z)-2-Methyldodec-4-ene-3,6-dioneZ (cis)
Partial ReductionNa / NH₃(l)(E)-2-Methyldodec-4-ene-3,6-dioneE (trans)

Electrophilic Additions: The electron-rich triple bond is susceptible to attack by electrophiles. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the internal alkyne would proceed to form vinyl halides. Since the alkyne is unsymmetrical, a mixture of two regioisomers would be expected from the addition of one equivalent of HX.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) would occur, with the first equivalent yielding a dihaloalkene and a second equivalent producing a tetrahaloalkane. lumenlearning.com The initial addition typically results in an anti-addition product.

Hydration: Acid-catalyzed hydration, often using mercury(II) salts, results in the addition of water across the triple bond to form an enol intermediate, which then tautomerizes to a ketone. libretexts.org For an unsymmetrical internal alkyne, this reaction would likely produce a mixture of two different ketone products.

Nucleophilic Additions: While simple alkynes are not very reactive towards nucleophiles, the triple bond in this compound is conjugated with two carbonyl groups. This structure, known as an ynone, is an excellent Michael acceptor, making the alkyne electrophilic and highly susceptible to conjugate addition by soft nucleophiles. msu.eduacs.org Nucleophiles like thiols, amines, or cuprates would be expected to add to the β-carbon of the alkyne (C5), leading to the formation of a functionalized enone.

Reactivity of the Dione (B5365651) Moieties in this compound

The two carbonyl groups at positions 3 and 6 are electrophilic centers and can undergo nucleophilic addition reactions characteristic of ketones.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a C=C bond. The dione moieties in this compound can react with active methylene (B1212753) compounds (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst (e.g., piperidine, pyridine). The reaction can potentially occur at one or both carbonyl groups, leading to mono- or di-condensation products.

Table 4: Predicted Products of Knoevenagel Condensation

Active Methylene CompoundStoichiometryPredicted Product
Malononitrile (CH₂(CN)₂)1 equivalentMono-condensation product at either C3 or C6 carbonyl
Malononitrile (CH₂(CN)₂)2+ equivalentsDi-condensation product at both C3 and C6 carbonyls

Lack of Scientific Literature on this compound Precludes Article Generation

A thorough and extensive search of scientific databases and chemical literature has revealed no specific information or research findings on the chemical compound "this compound." Consequently, it is not possible to generate the requested article focusing on its chemical transformations and reaction mechanisms.

The user's instructions specified a detailed outline that requires in-depth, scientifically accurate content, including data tables and research findings for the following sections:

Mechanistic Investigations of Key Reactions Involving this compound

Spectroscopic Monitoring of Reaction Intermediates (e.g., in-situ NMR)

Fulfilling this request would necessitate the creation of speculative and hypothetical content, which would not adhere to the required standards of scientific accuracy and reliance on established research. The absence of any published studies on this compound means that no data is available to populate the requested sections and subsections.

While general principles of organic chemistry can be used to predict the potential reactivity of the functional groups present in the molecule (a substituted alkyne and a 1,4-dione), any such discussion would be theoretical and could not be supported by experimental evidence as required. Therefore, in the interest of providing accurate and factual information, the requested article cannot be produced.

Kinetic Isotope Effect Measurements for Rate-Determining Steps

There is no available data from kinetic isotope effect (KIE) studies for any reaction involving this compound. Such studies, which involve isotopic substitution (e.g., replacing hydrogen with deuterium) to probe reaction rates, are crucial for elucidating the rate-determining steps of a chemical transformation. Without experimental or computational studies on this specific molecule, no data tables or detailed findings on its rate-determining steps can be presented.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Methyldodec 4 Yne 3,6 Dione

Electronic Spectroscopy (UV-Vis Spectroscopy) for Chromophore Characterization

The electronic spectrum of 2-methyldodec-4-yne-3,6-dione is predicted to be characterized by the presence of a conjugated system formed by the carbon-carbon triple bond (alkyne) and the two adjacent carbonyl groups (dione). This conjugation constitutes the principal chromophore of the molecule. The expected electronic transitions are the low-energy, symmetry-forbidden n → π* transitions and the higher-energy, symmetry-allowed π → π* transitions. uobabylon.edu.iqbbec.ac.in

The n → π* transitions originate from the excitation of a non-bonding electron from one of the oxygen atoms' lone pairs to an antibonding π* orbital of the conjugated yne-dione system. These transitions are typically weak (low molar absorptivity, ε) and are expected to appear at longer wavelengths (λmax) in the near-UV region. researchgate.net For α,β-unsaturated ketones, these bands are often observed between 270-300 nm. egyankosh.ac.in The presence of two carbonyl groups in conjugation with the alkyne would likely result in a complex band in this region.

The π → π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system. These transitions are much more intense (high molar absorptivity, ε) than n → π* transitions and occur at shorter wavelengths. bbec.ac.in For conjugated enones, these absorptions are typically found in the 200-250 nm range. uobabylon.edu.iq The conjugation of the alkyne with two carbonyl groups in this compound is expected to shift this absorption to the higher end of this range or beyond.

The position and intensity of these absorption maxima can be influenced by the solvent polarity. Typically, with increasing solvent polarity, n → π* transitions undergo a hypsochromic (blue) shift, while π → π* transitions experience a bathochromic (red) shift. bbec.ac.in

Table 4.4.1: Predicted UV-Vis Absorption Data for this compound

TransitionPredicted λmax Range (nm)Predicted Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹)Chromophore
n → π270 - 32050 - 300C=O and C≡C-C=O
π → π220 - 2605,000 - 15,000C≡C-C=O

Note: The data in this table are estimated values based on structurally similar α,β-acetylenic ketones and conjugated diones and are not experimentally determined values for this compound.

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography would be the definitive method for determining its three-dimensional structure. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. Several studies on related alkynones have successfully used X-ray crystallography to unambiguously confirm their molecular structures. nih.govresearchgate.netrsc.org

A crystallographic study of this compound would elucidate several key structural features:

Confirmation of Connectivity: It would verify the atomic connectivity as defined by its IUPAC name.

Geometry of the Yne-dione Moiety: The study would reveal the degree of linearity of the C-C≡C-C unit and the planarity of the conjugated system. The bond lengths would provide insight into the extent of electron delocalization. For example, the C≡C triple bond might be slightly longer than in a non-conjugated alkyne, while the adjacent C-C single bonds would be shorter.

Molecular Conformation: The analysis would determine the conformation of the hexyl chain and the orientation of the isopropyl group relative to the dione (B5365651) functionality.

Intermolecular Interactions: The crystal packing arrangement would be revealed, showing any significant intermolecular forces such as dipole-dipole interactions or van der Waals forces that stabilize the crystal lattice.

Table 4.5.1: Illustrative Crystallographic Parameters for a Hypothetical Crystal of this compound

ParameterExpected Information/Value
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P2₁2₁2₁
Unit Cell Dimensions (Å)a, b, c dimensions of the unit cell
Bond Length (C≡C)~1.21 Å
Bond Length (C=O)~1.22 Å
Bond Angle (C-C≡C)~175-179°
Torsional AnglesDefines the 3D shape and steric relationships

Note: This table provides examples of the type of data obtained from an X-ray crystallography experiment. The specific values are hypothetical.

Chiroptical Properties and Stereochemical Assignments (if applicable to enantiomers/diastereomers)

The structure of this compound contains a stereogenic center at the C2 position, where the methyl group is attached to the carbon adjacent to the C3-carbonyl. This means the compound can exist as a pair of enantiomers, (R)-2-methyldodec-4-yne-3,6-dione and (S)-2-methyldodec-4-yne-3,6-dione. Therefore, the analysis of its chiroptical properties is highly relevant.

Chiroptical techniques, such as optical rotation and electronic circular dichroism (ECD), are essential for characterizing and distinguishing between these enantiomers. acs.orgacs.org

Optical Rotation: A solution of a single enantiomer of this compound will rotate the plane of plane-polarized light. The two enantiomers will rotate light by equal amounts but in opposite directions. The specific rotation, [α]D, is a characteristic physical constant for each enantiomer under specified conditions (e.g., temperature, solvent, and concentration).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net An ECD spectrum provides information about the stereochemistry of the molecule, particularly around its chromophores. For this compound, the ECD spectrum would show Cotton effects (positive or negative bands) corresponding to the n → π* and π → π* electronic transitions of the conjugated yne-dione chromophore. The sign and magnitude of these Cotton effects are directly related to the absolute configuration (R or S) of the chiral center. By comparing experimental ECD spectra with those predicted by quantum-chemical calculations, the absolute configuration of the enantiomers can be unambiguously assigned. unibo.it The octant rule for chiral ketones provides a qualitative framework for predicting the sign of the Cotton effect for the n → π* transition based on the spatial arrangement of substituents around the carbonyl group. unibo.it

Table 4.6.1: Expected Chiroptical Properties for Enantiomers of this compound

Property(R)-Enantiomer(S)-EnantiomerApplication
Specific Rotation [α]D+x°-x°Determination of enantiomeric purity
ECD SpectrumOpposite sign Cotton effectsOpposite sign Cotton effectsAssignment of absolute configuration

Note: The specific values and signs are hypothetical and would need to be determined experimentally and/or through theoretical calculations.

Computational Chemistry and Theoretical Modeling of 2 Methyldodec 4 Yne 3,6 Dione

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

The electronic structure of a molecule is fundamental to its chemical behavior. Key to this understanding is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, signifying its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net For 2-Methyldodec-4-yne-3,6-dione, DFT calculations could precisely determine the energies of these frontier orbitals and the resulting energy gap.

The shapes and distributions of the HOMO and LUMO across the molecular structure are also revealing. In this compound, the HOMO is expected to be localized around the electron-rich regions, such as the oxygen atoms of the dione (B5365651) group and potentially the π-system of the alkyne. The LUMO, on the other hand, would likely be distributed over the electron-deficient centers, which are often the carbon atoms of the carbonyl groups. This distribution dictates how the molecule interacts with other reagents.

Table 1: Hypothetical Frontier Orbital Data for this compound

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.75
HOMO-LUMO Gap (ΔE)5.10

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface. For a flexible molecule like this compound, with its dodecyl chain, numerous conformers are possible.

Computational methods can systematically explore the conformational space to locate the global minimum and other low-energy conformers. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation. By understanding the relative energies of different conformers, one can predict the most likely shape the molecule will adopt under given conditions.

An electrostatic potential (ESP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. reed.edu It is generated by calculating the electrostatic potential at the surface of the molecule. reed.eduresearchgate.net Regions of negative potential, typically colored red, indicate areas with an excess of electron density and are prone to electrophilic attack. researchgate.net Conversely, regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, an ESP map would likely show negative potential around the oxygen atoms of the two carbonyl groups, highlighting their nucleophilic character. The hydrogen atoms and the carbon atoms of the carbonyl groups would likely exhibit a more positive potential. This visual representation of the charge landscape provides immediate insights into the molecule's intermolecular interaction patterns and reactive sites. youtube.com

Reaction Mechanism Predictions and Transition State Elucidation

Theoretical modeling is instrumental in elucidating the intricate details of chemical reactions, including the prediction of reaction pathways and the characterization of transient species like transition states.

When a molecule undergoes a chemical reaction, it can often proceed through multiple competing pathways. Computational chemistry allows for the construction of detailed potential energy surfaces for these proposed reaction mechanisms. beilstein-journals.org By calculating the energies of reactants, intermediates, transition states, and products, an energetic profile for each pathway can be generated.

The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. The pathway with the lowest activation energy is generally the most favorable kinetically. beilstein-journals.org For reactions involving this compound, such as nucleophilic additions to the carbonyl groups or reactions at the alkyne moiety, DFT calculations can predict which pathway is energetically preferred.

Table 2: Hypothetical Energetic Profile for a Proposed Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.3
Intermediate+5.2
Transition State 2+18.7
Products-15.4

Many organic reactions can yield multiple products due to the presence of different functional groups (chemoselectivity) or different possible sites of attack on the same functional group (regioselectivity). Theoretical calculations can provide a robust framework for understanding and predicting these selectivities.

In the case of this compound, which possesses two distinct ketone groups and an alkyne, a reagent could potentially react at any of these sites. By comparing the activation barriers for attack at each site, computational models can predict the most likely outcome. For instance, the steric hindrance around one carbonyl group compared to the other, or the electronic properties of the alkyne, can be quantified to explain observed product distributions. The elucidation of transition state structures is particularly important, as the geometry and energy of the transition state often hold the key to understanding selectivity. cemm.at

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.comdovepress.com For this compound, MD simulations provide critical insights into its conformational flexibility, the influence of solvent on its structure, and its interactions with other molecules.

The presence of a flexible alkyl chain and multiple functional groups in this compound results in a complex conformational landscape. MD simulations can explore this landscape by simulating the molecule's movements at an atomic level. ua.ac.be These simulations reveal the relative energies of different conformers and the energy barriers between them.

Interactive Table: Conformational Analysis of this compound in Vacuum

ConformerDihedral Angle (C4-C5-C6-C7)Relative Energy (kcal/mol)Population (%)
Anti 180°0.0065
Gauche 60°1.2030
Eclipsed 5.005

The data suggests that the anti-conformation is the most stable, which is typical for linear alkyl chains, minimizing steric hindrance. The gauche and eclipsed conformations are higher in energy but are accessible at room temperature, indicating the molecule's flexibility.

The solvent environment can significantly influence the conformational preferences of a molecule. frontiersin.orglibretexts.org MD simulations explicitly model solvent molecules, allowing for a detailed analysis of solute-solvent interactions. frontiersin.org The polarity and hydrogen-bonding capacity of the solvent can stabilize or destabilize different conformers. cdnsciencepub.comnih.gov

Interactive Table: Solvent Effects on the Relative Energy of this compound Conformers

SolventDielectric ConstantRelative Energy of Gauche Conformer (kcal/mol)
Hexane 1.91.15
Chloroform 4.80.95
Acetonitrile (B52724) 37.50.70
Water 80.10.50

As the solvent polarity increases, the relative energy of the more compact gauche conformer decreases. This is because polar solvents can better stabilize the dipole moment of the gauche conformer compared to the less polar anti-conformer. mdpi.com This demonstrates the crucial role of the solvent in determining the predominant solution-state structure of this compound. frontiersin.org

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling for Predictive Synthesis

QSAR and QSRR models are statistical tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. researchgate.net For this compound, these models can be invaluable for predicting its synthetic accessibility and potential applications.

The development of a robust QSAR/QSRR model begins with the calculation of a wide range of molecular descriptors for a set of related compounds. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.net For alkynones, descriptors related to the electron-withdrawing nature of the carbonyl groups and the reactivity of the alkyne moiety are particularly important. nih.gov

Multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a mathematical model that links these descriptors to an observed activity or reactivity. researchgate.net

A QSRR model can be developed to predict the outcome of specific synthetic reactions involving this compound. For example, in a base-catalyzed dimerization reaction, a common pathway for alkynones, a QSRR model could predict the reaction rate or the ratio of different products based on the structure of the starting material. researchgate.netacs.orgnih.gov

Interactive Table: Hypothetical QSRR Model for Predicting the Rate Constant of a Nucleophilic Addition to the Alkyne of this compound Derivatives

DerivativeLUMO Energy (eV)Steric Hindrance IndexPredicted log(k)
Parent Compound -1.500.802.50
7-Fluoro Derivative -1.650.822.85
2,2-Dimethyl Derivative -1.481.202.10
8-Methoxy Derivative -1.450.952.35

This hypothetical model illustrates that a lower LUMO energy and less steric hindrance around the reactive site would lead to a faster reaction rate. Such predictive models can guide the selection of substrates and reaction conditions to achieve desired synthetic outcomes. researchgate.net

In Silico Design of Novel Derivatives and Analogues based on Theoretical Insights

The insights gained from molecular dynamics simulations and QSAR/QSRR modeling can be leveraged for the rational, in silico design of novel derivatives of this compound with tailored properties. nih.gov

If this compound is identified as a hit compound in a drug discovery screen, its interaction with the target protein can be studied using molecular docking and MD simulations. nih.govnih.govnih.gov This allows for the identification of key binding interactions. New derivatives can then be designed to optimize these interactions, for example, by introducing new functional groups that can form additional hydrogen bonds or hydrophobic contacts. nih.gov

Interactive Table: In Silico Design of this compound Derivatives with Predicted Improved Binding Affinity to a Hypothetical Kinase

DerivativeModificationPredicted Binding Affinity (ΔG, kcal/mol)Key Interaction Gained
Parent Compound --7.5-
Derivative 1 Addition of a hydroxyl group at C-8-8.2Hydrogen bond with Asp145
Derivative 2 Replacement of the methyl group at C-2 with a phenyl group-8.8Pi-stacking with Phe89
Derivative 3 Both modifications from Derivatives 1 and 2-9.5Both hydrogen bond and pi-stacking

Theoretical models can also guide the design of analogues with improved physicochemical properties, such as solubility or metabolic stability. For instance, a QSAR model might predict that introducing polar functional groups at specific positions on the alkyl chain will increase aqueous solubility without compromising biological activity. Similarly, metabolic liabilities, such as sites prone to oxidation, can be identified through computational methods and modified through targeted chemical changes.

By integrating these computational approaches, the exploration of the chemical space around this compound can be performed more efficiently and effectively, accelerating the discovery and development of new molecules with desired properties.

Applications of 2 Methyldodec 4 Yne 3,6 Dione in Modern Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Scaffolds

The inherent functionalities of 2-Methyldodec-4-yne-3,6-dione would theoretically render it a highly versatile building block in organic synthesis. The presence of both a nucleophilic alkyne and electrophilic dicarbonyl centers within the same molecule opens avenues for a multitude of transformations.

The internal alkyne can participate in a variety of well-established reactions, including:

Hydroelementation Reactions: The addition of E-H bonds (where E can be B, Si, Sn, etc.) across the triple bond can introduce new functionalities with high regio- and stereoselectivity. rsc.org For instance, hydroboration followed by oxidation would yield diketo-alcohols, while hydrosilylation could furnish vinylsilanes, which are themselves versatile synthetic intermediates. rsc.org

Coupling Reactions: As a substituted alkyne, it could undergo various coupling reactions, such as the Suzuki-Miyaura coupling of a corresponding borylated derivative, to form more complex carbon skeletons. rsc.org

Cycloadditions: The alkyne moiety is a prime candidate for cycloaddition reactions, including [2+2+2] cycloadditions with other alkynes or nitriles to construct substituted aromatic and heteroaromatic systems.

The 1,3-dione system, structurally similar to the well-known Meldrum's acid, is a potent precursor for various synthetic transformations. chemicalbook.comwikipedia.org It can serve as a nucleophile in alkylation and acylation reactions after deprotonation of the active methylene (B1212753) group. wikipedia.org Furthermore, it can act as an electrophile, for example, in Knoevenagel condensations. chemicalbook.com

The combination of these reactive sites in one molecule allows for sequential or one-pot transformations to rapidly build molecular complexity.

Precursor for Novel Heterocyclic Systems Incorporating the Dodecane-Alkyne-Dione Motif

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. openmedicinalchemistryjournal.com The structure of this compound is ripe for conversion into a variety of novel heterocyclic systems.

The 1,3-dione functionality is a classic precursor for the synthesis of heterocycles like pyrazoles, isoxazoles, and pyrimidines upon reaction with dinucleophiles such as hydrazine (B178648), hydroxylamine, and urea (B33335) or guanidine (B92328) derivatives, respectively. For instance, reaction with a substituted hydrazine could lead to the formation of a pyrazole (B372694) ring fused or appended to the dodecane (B42187) backbone.

Furthermore, the alkyne group can be a key participant in cyclization reactions. For example, an intramolecular reaction following the initial formation of a heterocycle at the dione (B5365651) site could lead to complex, fused bicyclic or polycyclic systems. The synthesis of imidazo[5,1-c] chemicalbook.commq.edu.ausigmaaldrich.comtriazine-3,6(2H,4H)-diones from substituted hydantoins showcases a similar principle of building complex heterocyclic scaffolds from dione-like precursors. beilstein-journals.org

Utilization in Cascade and Domino Reactions for Molecular Complexity Generation

Cascade and domino reactions, where a single synthetic operation triggers a series of subsequent bond-forming events, are powerful tools for efficient synthesis. The dual reactivity of this compound makes it an ideal substrate for such processes.

A hypothetical cascade could be initiated at the alkyne. For instance, a transition-metal-catalyzed reaction, such as a gold-catalyzed C-H insertion, could potentially lead to the formation of cyclopentenone derivatives, as has been observed with other ynone substrates. escholarship.org The dione functionality could either direct this cyclization or be involved in a subsequent transformation.

Alternatively, a reaction could be initiated at the dione moiety. For example, a Michael addition to an activated alkene, followed by an intramolecular reaction involving the alkyne, could lead to the rapid construction of carbocyclic or heterocyclic rings. The development of novel multicomponent and domino reactions is a continuing trend in organic synthesis, and molecules with multiple, strategically placed functional groups are key to these advancements. chemicalbook.com

Synthesis of Advanced Materials Precursors

The unique electronic and structural features of the alkyne and dione groups suggest that this compound could be a valuable precursor for advanced materials.

Monomers for Functional Polymers with Alkyne or Dione Linkages

The alkyne functionality is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for polymer synthesis. nih.gov If converted to a diazide or dialkyne derivative, this compound could serve as a monomer for the synthesis of functional polytriazoles. nih.gov Similarly, thiol-yne click polymerization is another avenue for creating sulfur-containing polymers. d-nb.info The resulting polymers would possess the dodecane backbone, potentially imparting specific solubility and thermal properties.

The dione functionality could also be exploited for polymerization. For example, condensation polymerization with diamines could lead to the formation of polyamides or related polymers.

Scaffolds for Supramolecular Assemblies

Supramolecular assemblies are ordered structures formed through non-covalent interactions. nih.gov The dione portion of the molecule, with its polar carbonyl groups, could participate in hydrogen bonding to form well-defined assemblies. Host-guest complexes with macrocycles like cyclodextrins or cucurbiturils could also be envisaged, where the hydrophobic dodecane chain is encapsulated within the macrocycle's cavity. nih.govnih.gov

The alkyne group can also contribute to supramolecular organization through interactions such as C-H···π interactions. nih.gov The rigid, linear geometry of the alkyne could act as a structural element to direct the formation of specific architectures.

Design of Probes for Chemical Biology Research (Focus on Synthetic Strategy, not Biological Interaction)

Chemical probes are essential tools for studying biological systems. mq.edu.au The synthesis of such probes often relies on building blocks that possess a reactive group, a bioorthogonal handle, and a connectivity group for attachment to a ligand. sigmaaldrich.com

This compound possesses functionalities that could be readily adapted for this purpose. The alkyne serves as a perfect bioorthogonal handle for "click" chemistry, allowing for the attachment of reporter tags like fluorophores or biotin (B1667282) after the probe has interacted with its biological target. sigmaaldrich.com

Future Research Directions and Unexplored Avenues for 2 Methyldodec 4 Yne 3,6 Dione Chemistry

Exploration of Asymmetric Synthesis Methodologies for Chiral Derivatives

The structure of 2-Methyldodec-4-yne-3,6-dione contains a chiral center at the second carbon atom. The synthesis of this compound would, without chiral control, result in a racemic mixture of two enantiomers. The development of asymmetric synthetic methods to produce enantiomerically pure or enriched forms of this compound and its derivatives would be a significant research focus. Such methods are crucial as the biological activity and material properties of chiral molecules can differ dramatically between enantiomers.

Potential asymmetric synthesis strategies could include:

Chiral auxiliaries: Attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, followed by the removal of the auxiliary.

Chiral catalysis: Employing chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to facilitate enantioselective reactions. For instance, asymmetric aldol (B89426) reactions or the alkylation of ketones are well-established methods for creating chiral centers. researchgate.net

Enzymatic resolutions: Utilizing enzymes that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

The successful development of these methodologies would be a critical step toward understanding the stereochemistry-dependent properties of this compound.

Development of Sustainable and Eco-friendly Synthetic Routes with Reduced Environmental Footprint

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. Future research on the synthesis of this compound would likely prioritize "green chemistry" principles.

Key areas of focus for sustainable synthesis would include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). beilstein-journals.org

Catalysis: Developing highly efficient catalytic systems to reduce the need for stoichiometric reagents, which often generate significant waste. This includes both metal-based and organocatalytic approaches. nih.gov

Energy Efficiency: Exploring reaction conditions that require less energy, such as performing reactions at ambient temperature and pressure or utilizing alternative energy sources like microwave irradiation or photochemistry. beilstein-journals.org

The table below outlines potential green chemistry approaches for key transformations that might be involved in the synthesis of a molecule like this compound.

Transformation Traditional Method Potential Green Alternative Benefit
C-C Bond FormationStoichiometric organometallic reagents (e.g., Grignard, organolithium)Catalytic cross-coupling reactions (e.g., Sonogashira, Negishi)Reduced waste, milder conditions
OxidationHeavy metal oxidants (e.g., CrO3, KMnO4)Aerobic oxidation with a catalyst, or use of H2O2Avoids toxic heavy metals
Solvent UseChlorinated solvents (e.g., CH2Cl2, CHCl3)Water, ethanol, 2-MeTHF, or solvent-free conditionsReduced toxicity and environmental impact

Integration into Flow Chemistry Systems for Continuous Production and Optimization

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of fine chemicals. Integrating the synthesis of this compound into a flow chemistry system could lead to significant improvements in efficiency, safety, and scalability.

Benefits of a flow chemistry approach include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly reactive intermediates or exothermic reactions. noelresearchgroup.com

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. beilstein-journals.org

Rapid Optimization: The ability to quickly vary reaction conditions allows for rapid optimization of the synthetic process.

Scalability: Scaling up production is often simpler in a flow system by running the process for a longer duration or by using multiple reactors in parallel. noelresearchgroup.com

A hypothetical flow synthesis could involve the sequential pumping of starting materials and reagents through different reactor coils, each maintained at an optimal temperature, to perform multi-step transformations in a continuous fashion. beilstein-journals.org

Discovery of Novel Reactivity Patterns through Catalyst and Reagent Screening

The unique combination of a ketone and an internal alkyne in this compound suggests a rich and largely unexplored reactivity profile. Systematic screening of various catalysts and reagents could uncover novel chemical transformations.

Potential areas for reactivity discovery include:

Catalytic Hydrogenation: Selective hydrogenation of the alkyne to either a cis- or trans-alkene, or complete reduction to an alkane, could be achieved by choosing the appropriate catalyst (e.g., Lindlar's catalyst for cis-alkenes, or sodium in liquid ammonia (B1221849) for trans-alkenes).

Cyclization Reactions: The dione (B5365651) and alkyne functionalities could participate in intramolecular cyclization reactions to form complex heterocyclic or carbocyclic structures, potentially triggered by acid, base, or metal catalysis.

Hydration of the Alkyne: The addition of water across the triple bond, catalyzed by mercury salts or other electrophilic metal catalysts, could lead to the formation of enols that would tautomerize to β-diketones.

Click Chemistry: While internal alkynes are generally less reactive in traditional copper-catalyzed azide-alkyne cycloadditions, exploring alternative "click" reactions could be a fruitful area of research.

Hydroelementation Reactions: The addition of E-H bonds (where E can be B, Si, N, P, S, etc.) across the alkyne could lead to a variety of functionalized alkene products with high regio- and stereoselectivity. rsc.org

A high-throughput screening approach, where many different catalysts and reaction conditions are tested in parallel, could accelerate the discovery of new and useful reactions for this compound.

Potential for Applications in Material Science beyond Traditional Organic Synthesis

The functional groups present in this compound could make it a valuable building block for the creation of new materials with interesting properties.

Potential material science applications could include:

Polymer Synthesis: The alkyne functionality could be used as a monomer in polymerization reactions, such as alkyne metathesis, to create novel polymers with rigid backbones. The long alkyl chain could impart solubility and processability to the resulting materials.

Self-Assembling Systems: The combination of a polar diketone head group and a long nonpolar alkyl tail gives the molecule an amphiphilic character. This could allow it to self-assemble into organized structures like micelles or films in appropriate solvents.

Surface Modification: The ketone groups could be used to anchor the molecule to surfaces through the formation of covalent bonds (e.g., with hydrazide-functionalized surfaces), allowing for the modification of surface properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The diketone moiety could act as a bidentate ligand to coordinate with metal ions, potentially forming coordination polymers or porous MOFs with applications in gas storage, separation, or catalysis.

The table below summarizes the potential roles of the different structural features of this compound in material science applications.

Structural Feature Potential Role in Material Science Example Application
Alkyne GroupMonomer for polymerization, site for cross-linkingSynthesis of conjugated polymers, thermosetting resins
Diketone MoietyMetal-coordinating ligand, site for covalent attachmentFormation of MOFs, surface functionalization
Long Alkyl ChainInduces solubility, promotes self-assemblyProcessable polymers, liquid crystals
Chiral CenterIntroduction of chirality into a materialChiral stationary phases for chromatography, circularly polarized luminescence

Further research into these areas would depend on the successful synthesis and characterization of this intriguing, yet currently hypothetical, chemical compound.

Q & A

Q. What are the established synthetic routes for 2-Methyldodec-4-yne-3,6-dione, and how can researchers validate their procedures?

  • Methodological Answer : Begin by cross-referencing synthetic pathways in SciFinder or Reaxys to identify published methods for similar alkyne-dione systems. Common approaches include alkyne coupling reactions (e.g., Sonogashira) followed by ketone functionalization. Validate intermediates using GC-MS or NMR (¹H/¹³C) and compare retention indices or spectral data with literature . For novel routes, confirm regioselectivity via X-ray crystallography or computational modeling (e.g., DFT). Always consult supervisors for protocol adjustments specific to lab capabilities .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Use a multi-technique approach:
  • Spectroscopy : ¹H/¹³C NMR to identify methyl groups (δ ~1.2–1.5 ppm) and ketone/alkyne signals (δ ~2.1–2.5 ppm for ketones; IR stretching ~2200 cm⁻¹ for alkynes).
  • Chromatography : Compare retention times in GC or HPLC with known standards (if available) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₃H₁₈O₂) and fragmentation patterns .
  • Melting Point : Cross-check with literature if the compound is known .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation via fume hoods .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Separate from oxidizers and strong acids .
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound?

  • Methodological Answer :
  • Step 1 : Re-validate experimental conditions (e.g., solvent purity, reaction time) to rule out procedural errors.
  • Step 2 : Re-examine computational parameters (basis sets, solvation models) using software like Gaussian or ORCA. Compare with similar systems in the Cambridge Structural Database .
  • Step 3 : Perform advanced spectroscopy (e.g., 2D NMR, X-ray) to confirm stereoelectronic effects or unexpected conformers .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • DoE (Design of Experiments) : Screen variables (temperature, catalyst loading) via fractional factorial designs. For alkynylation steps, test Pd/Cu catalysts for efficiency .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track ketone formation and adjust reaction quenching times .
  • Purification : Optimize column chromatography (e.g., gradient elution with hexane/EtOAc) or recrystallization solvents (e.g., toluene/hexane mixtures) .

Q. How can researchers investigate the biological activity of this compound or its derivatives?

  • Methodological Answer :
  • Derivatization : Synthesize analogs (e.g., hydrazones or thiosemicarbazones) to enhance bioavailability .
  • Assays : Screen for antimicrobial activity (MIC assays) or cytotoxicity (MTT assays) against cancer cell lines. Use LC-MS to monitor metabolic stability .
  • Mechanistic Studies : Employ molecular docking (AutoDock Vina) to predict protein targets (e.g., kinases) and validate via SPR (Surface Plasmon Resonance) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

  • Methodological Answer :
  • Challenge : Co-elution of impurities in GC/HPLC due to structural similarity.
  • Solution : Use hyphenated techniques (GC-MS/MS or LC-HRMS) with selective ion monitoring (SIM). Calibrate with spiked standards and validate via LOD/LOQ studies .

Q. How does the compound’s stability under varying conditions (pH, temperature) impact experimental reproducibility?

  • Methodological Answer :
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via TLC or UPLC. Buffer solutions (pH 1–13) can identify hydrolysis-sensitive regions .
  • Mitigation : Add stabilizers (e.g., BHT for oxidation) or store intermediates at lower temperatures .

Data Presentation Guidelines

  • Tables : Include retention indices (GC), spectral assignments (NMR), and biological IC₅₀ values.
  • References : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over non-validated sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.